Fampridine Impurity 1 (Dalfampridine Impurity 1)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

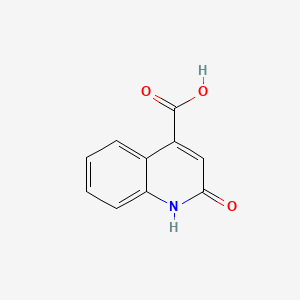

Fampridine Impurity 1, also known as Dalfampridine Impurity 1, is a chemical compound used in the synthesis of Fampridine . Fampridine is a medication used to improve walking ability in patients with multiple sclerosis. The chemical name for Fampridine Impurity 1 is 3,4-Dihydroxy-N-(pyridin-4-yl)butanamide .

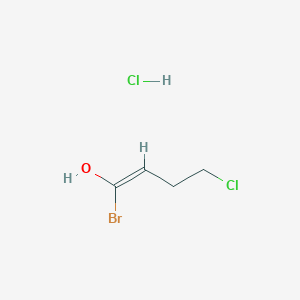

Molecular Structure Analysis

The molecular formula of Fampridine Impurity 1 is C9H12N2O3 and its molecular weight is 196.2 . The SMILES representation of the molecule is O=C(CC(O)CO)NC1=CC=NC=C1 .科学的研究の応用

Analytical Method Development for Quality Control

A novel and sensitive HPLC method has been developed for the identification and quantification of five potential genotoxic impurities (PGIs), including Fampridine Impurity 1, in Dalfampridine. The method involves the use of a Zorbax silica column with UV detection in Hydrophilic Interaction Liquid Chromatography (HILIC) mode. This method is crucial for ensuring the quality and safety of Dalfampridine, especially given its narrow therapeutic range. It has been fully validated and is sensitive, able to quantitate all PGIs at 75 ppm concerning a 20 mg/mL sample concentration. This analytical approach is a valuable tool for quality control in the pharmaceutical industry, ensuring that the levels of potentially harmful impurities are kept within safe limits (Jain et al., 2017).

Pharmacokinetic Profiling

Dalfampridine's pharmacokinetic profile has been extensively studied, with a focus on its safety and efficacy in various therapeutic contexts. Fampridine Impurity 1, being a component of Dalfampridine, would inherently be part of these pharmacokinetic studies. These studies have provided insights into the drug's absorption, distribution, metabolism, and excretion processes. Understanding these processes is crucial for determining the appropriate dosage regimens and ensuring the drug's safety in patients with different metabolic capabilities and in various states of health (Weir et al., 2013).

Drug Stability and Impurity Profiling

A stability-indicating simultaneous dual wavelength reverse phase UV-HPLC method has been developed for the quantitative determination of potential impurities of Fampridine, including Fampridine Impurity 1. This method is pivotal for ensuring the stability of the drug and identifying any potential degradation products that might affect its safety and efficacy. The method's sensitivity allows for the detection of impurities at very low levels, contributing to the safe use of Fampridine in clinical settings (Thomas et al., 2012).

特性

CAS番号 |

125583-33-7 |

|---|---|

製品名 |

Fampridine Impurity 1 (Dalfampridine Impurity 1) |

分子式 |

C6H5ClN2O |

分子量 |

156.57 |

外観 |

White Solid |

純度 |

> 95% |

数量 |

Milligrams-Grams |

同義語 |

N-chloro-4-Pyridinecarboxamide; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(2-acetyloxybenzoyl)amino]benzoate](/img/structure/B602210.png)